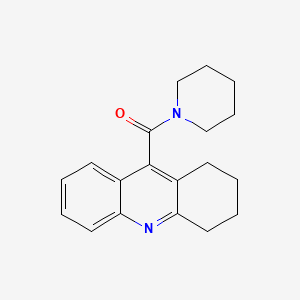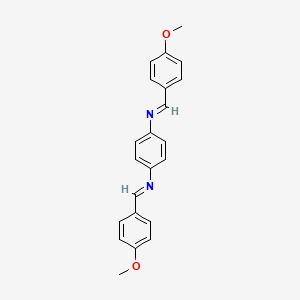
methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate, also known as methyl 3-ASP, is an organic compound with a sulfur-containing functional group, and is an important intermediate in the synthesis of pharmaceuticals. It has been used in the synthesis of various drugs, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. In addition, methyl 3-ASP has been studied for its potential use in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and diabetes.
科学的研究の応用
Methyl 3-ASP has been studied for its potential use in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and diabetes. In addition, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Furthermore, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP has been studied for its potential use in the treatment of inflammation, as it has been shown to inhibit the production of pro-inflammatory cytokines. Finally, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP has been studied for its potential use in the treatment of neurological disorders, as it has been shown to reduce the symptoms of anxiety and depression.
作用機序
Methyl 3-ASP has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. By inhibiting the activity of COX-2, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP can reduce the production of pro-inflammatory cytokines, resulting in a reduction in inflammation. In addition, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP has been shown to act as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. By inhibiting the activity of AChE, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP can increase the levels of acetylcholine, resulting in an improvement in cognitive function.
Biochemical and Physiological Effects
Methyl 3-ASP has been shown to have a number of biochemical and physiological effects. In particular, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP has been shown to reduce inflammation, as it inhibits the production of pro-inflammatory cytokines. In addition, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP has been shown to improve cognitive function, as it increases the levels of acetylcholine. Finally, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP has been shown to inhibit the growth of cancer cells, as it inhibits the activity of COX-2.
実験室実験の利点と制限
Methyl 3-ASP has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods, including the Williamson ether synthesis, the Ullmann reaction, and the Dieckmann condensation. In addition, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP is relatively stable, which makes it suitable for use in a variety of laboratory experiments. However, there are also some limitations to the use of methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP in laboratory experiments. For example, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP is not water-soluble, which can make it difficult to use in certain experiments. Furthermore, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP is not very soluble in organic solvents, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP research. One potential direction is to further investigate its potential use in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and diabetes. Another potential direction is to investigate its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In addition, further research could be done to investigate its potential use in the treatment of inflammation, as it has been shown to inhibit the production of pro-inflammatory cytokines. Finally, further research could be done to investigate its potential use in the treatment of neurological disorders, as it has been shown to reduce the symptoms of anxiety and depression.
合成法
Methyl 3-ASP can be synthesized using a variety of methods, including the Williamson ether synthesis, the Ullmann reaction, and the Dieckmann condensation. The Williamson ether synthesis is a popular method for the synthesis of methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP, as it is a simple and efficient method. In this synthesis, an alkyl halide is reacted with a sulfur-containing compound, such as thiourea, to produce methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP. The Ullmann reaction is another method for the synthesis of methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP, in which an alkyl halide is reacted with an aryl halide to produce methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP. The Dieckmann condensation is a more complex method for the synthesis of methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP, in which two molecules of an alkyl halide are reacted with a sulfur-containing compound to produce methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP.
特性
IUPAC Name |
methyl 3-acetylsulfanyl-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-6(9)12-5-8(2,3)7(10)11-4/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFAKBLXVOMCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C)(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)


![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)

